Ethyl 2-(2-nitrobenzenesulfonamido)acetate
Overview
Description
Ethyl 2-(2-nitrobenzenesulfonamido)acetate is a chemical compound with the molecular formula C10H12N2O6S and a molecular weight of 288.28 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-nitrobenzenesulfonamido)acetate typically involves the reaction of ethyl bromoacetate with 2-nitrobenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-nitrobenzenesulfonamido)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Reduction: Ethyl 2-(2-aminobenzenesulfonamido)acetate.
Substitution: 2-(2-nitrobenzenesulfonamido)acetic acid.
Scientific Research Applications
Ethyl 2-(2-nitrobenzenesulfonamido)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-nitrobenzenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The sulfonamide group can also interact with proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-aminobenzenesulfonamido)acetate: Similar structure but with an amino group instead of a nitro group.
2-(2-nitrobenzenesulfonamido)acetic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester group.
Uniqueness
Ethyl 2-(2-nitrobenzenesulfonamido)acetate is unique due to the presence of both a nitro group and an ethyl ester group, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in research and industrial applications .
Properties
IUPAC Name |
ethyl 2-[(2-nitrophenyl)sulfonylamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-2-18-10(13)7-11-19(16,17)9-6-4-3-5-8(9)12(14)15/h3-6,11H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRIPUXKGZZFRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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